Cholesta-3,5-dien-3-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes::
- Cholesta-3,5-dien-3-yl acetate can be synthesized through chemical reactions involving cholesterol or related sterols.
- One common method involves acetylating the hydroxyl group at position 3 of cholesterol using acetic anhydride or acetyl chloride.
- The reaction typically occurs under mild acidic conditions.
- The resulting product is this compound.
- Industrial-scale production methods may involve enzymatic or chemical processes.
- Enzymatic acetylation using lipases or esterases can be employed.
- Chemical acetylation processes are also used in large-scale production.
Chemical Reactions Analysis
Cholesta-3,5-dien-3-yl acetate undergoes various reactions:
Oxidation: It can be oxidized at the double bonds or the hydroxyl group.
Reduction: Reduction of the double bonds can yield different stereoisomers.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like chromic acid, lithium aluminum hydride, and acetylating agents are used.
Major Products: The products depend on the specific reaction conditions but often include modified cholesterol derivatives.
Scientific Research Applications
Cholesta-3,5-dien-3-yl acetate finds applications in:
Chemistry: As a precursor for synthesizing other steroidal compounds.
Biology: Studying lipid metabolism and membrane structure.
Medicine: Investigating cholesterol-related diseases and drug development.
Industry: Used in the production of pharmaceuticals and cosmetics.
Mechanism of Action
The exact mechanism by which Cholesta-3,5-dien-3-yl acetate exerts its effects depends on its specific context. It may interact with cellular receptors, modulate lipid signaling pathways, or influence membrane properties.
Comparison with Similar Compounds
Cholesta-3,5-dien-3-yl acetate stands out due to its unique double bond arrangement. Similar compounds include Cholesta-5,7-dien-3-yl acetate and other cholesterol derivatives.
Remember that this compound contributes to our understanding of steroidal chemistry and has diverse applications across scientific disciplines
Properties
CAS No. |
2309-32-2 |
---|---|
Molecular Formula |
C29H46O2 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,18-20,24-27H,7-9,11-17H2,1-6H3 |
InChI Key |
DGCXQKBLGRZRTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C |
Origin of Product |
United States |
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